molecular formula C12H13NOS B13208313 3-(4-Hydroxythian-4-yl)benzonitrile

3-(4-Hydroxythian-4-yl)benzonitrile

Cat. No.: B13208313
M. Wt: 219.30 g/mol
InChI Key: SDFQQWZYORFZJH-UHFFFAOYSA-N
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Description

3-(4-Hydroxythian-4-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS It is a derivative of benzonitrile, featuring a hydroxythianyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxythian-4-yl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the hydroxythianyl group. One common method involves the use of ionic liquids as a recycling agent, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

the principles of green chemistry, such as the use of recyclable catalysts and solvents, are likely to be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxythian-4-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(4-Hydroxythian-4-yl)benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxythian-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxythianyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxythian-4-yl)benzonitrile is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The presence of both the hydroxythianyl and nitrile groups provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-(4-hydroxythian-4-yl)benzonitrile

InChI

InChI=1S/C12H13NOS/c13-9-10-2-1-3-11(8-10)12(14)4-6-15-7-5-12/h1-3,8,14H,4-7H2

InChI Key

SDFQQWZYORFZJH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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